![molecular formula C14H20N2OS B5838466 1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838466.png)
1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperazine compounds involves the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in ethereal solution or dibasic acid chlorides in benzene solution, leading to various piperazine derivatives. These reactions typically result in the formation of hydrochlorides by passing hydrogen chloride into the reaction mixture (Tung, 1957).
Molecular Structure Analysis
Investigations on the molecular structure of similar piperazine compounds, including studies on their conformation through X-ray diffraction and Fourier transform infrared (FTIR) spectroscopy, provide insights into the spatial arrangement of atoms and the overall geometry of the molecule. This analysis helps in understanding the compound's interaction with biological receptors and its physicochemical properties (Singh et al., 2000).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including Mannich reaction, cyclization, and acylation, which are pivotal in synthesizing a wide range of compounds with potential pharmacological activities. These reactions are influenced by the nature of substituents on the piperazine ring, which can significantly affect the compound's chemical behavior and biological activity (Romagnoli et al., 2008).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting points and solubility, are crucial for their application in drug formulation and synthesis. These properties are determined by the compound's molecular structure and the presence of functional groups, which affect its interactions with solvents and other molecules (Prabawati, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of piperazine compounds, are influenced by their functional groups and molecular structure. Studies on the reactivity of piperazine derivatives towards various reagents and under different conditions help in understanding their potential applications in chemical synthesis and drug development (Raajaraman et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine is the LmPTR1 pocket (active site) . This site is crucial for the compound’s antipromastigote activity .
Mode of Action
The compound interacts with its target through a fitting pattern in the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol , which indicates a strong and favorable interaction between the compound and its target.
Result of Action
The compound exhibits potent in vitro antipromastigote activity . This suggests that it could have potential applications in the treatment of diseases caused by promastigotes.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-12-3-5-13(6-4-12)18-11-14(17)16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFRBVKDKNSKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.